molecular formula C8H15N B14424805 2-Methylbicyclo[3.1.1]heptan-2-amine CAS No. 87030-96-4

2-Methylbicyclo[3.1.1]heptan-2-amine

Cat. No.: B14424805
CAS No.: 87030-96-4
M. Wt: 125.21 g/mol
InChI Key: DSAFFQVARSUFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbicyclo[311]heptan-2-amine is a compound characterized by a bicyclic structure with a methyl group and an amine group attached to the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbicyclo[3.1.1]heptan-2-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructures to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method involves the photochemical reaction of imines, followed by hydrolysis to yield the desired amine product. The reaction conditions often include the use of light sources to initiate the photochemical reaction and subsequent hydrolysis under acidic or basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbicyclo[3.1.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Methylbicyclo[3.1.1]heptan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbicyclo[3.1.1]heptan-2-amine involves its interaction with various molecular targets, primarily through its amine group. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonane: A larger bicyclic compound with more carbon atoms in the ring system.

    Bicyclo[2.2.2]octane: A bicyclic compound with three bridges connecting the ring systems.

Uniqueness: 2-Methylbicyclo[311]heptan-2-amine is unique due to its specific ring structure and the presence of both a methyl and an amine group

Properties

CAS No.

87030-96-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-methylbicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C8H15N/c1-8(9)3-2-6-4-7(8)5-6/h6-7H,2-5,9H2,1H3

InChI Key

DSAFFQVARSUFAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2CC1C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.